molecular formula C4H5N3 B12566086 5(4H)-Pyrimidinimine CAS No. 220560-92-9

5(4H)-Pyrimidinimine

Cat. No.: B12566086
CAS No.: 220560-92-9
M. Wt: 95.10 g/mol
InChI Key: RLJNQMCHACILDH-UHFFFAOYSA-N
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Description

5(4H)-Pyrimidinimine is a heterocyclic compound that features a pyrimidine ring with an imine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Pyrimidinimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of amidines with β-dicarbonyl compounds, followed by cyclization to form the pyrimidine ring. This reaction often requires the presence of a catalyst and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zinc oxide nanoparticles have been employed to facilitate the reaction, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 5(4H)-Pyrimidinimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5(4H)-Pyrimidinimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5(4H)-Pyrimidinimine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s imine group can form covalent bonds with target molecules, leading to the inhibition of biological pathways .

Comparison with Similar Compounds

Uniqueness: 5(4H)-Pyrimidinimine is unique due to its specific imine functionality, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the design of enzyme inhibitors and other bioactive molecules .

Properties

CAS No.

220560-92-9

Molecular Formula

C4H5N3

Molecular Weight

95.10 g/mol

IUPAC Name

4H-pyrimidin-5-imine

InChI

InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1,3,5H,2H2

InChI Key

RLJNQMCHACILDH-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)C=NC=N1

Origin of Product

United States

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